Methadone hydrochloride

Catalog No.
S535083
CAS No.
1095-90-5
M.F
C21H28ClNO
M. Wt
345.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methadone hydrochloride

CAS Number

1095-90-5

Product Name

Methadone hydrochloride

IUPAC Name

6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrochloride

Molecular Formula

C21H28ClNO

Molecular Weight

345.9 g/mol

InChI

InChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H

InChI Key

FJQXCDYVZAHXNS-UHFFFAOYSA-N

SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Synonyms

Amidone, Biodone, Dolophine, Hydrochloride, Methadone, Metadol, Metasedin, Methaddict, Methadone, Methadone Hydrochloride, Methadose, Methex, Phenadone, Phymet, Physeptone, Pinadone, Symoron

Canonical SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl

The exact mass of the compound Methadone hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19600. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Methadone hydrochloride (CAS 1095-90-5) is a synthetic diphenylheptane derivative that functions as a potent, full mu-opioid receptor agonist and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist [1]. Procured primarily as a racemic mixture in its hydrochloride salt form, it is a cornerstone active pharmaceutical ingredient (API) and analytical reference standard. The compound is characterized by its high environmental stability, exceptional aqueous solubility, and a highly distinct pharmacokinetic profile featuring an extended terminal half-life and high oral bioavailability [2]. These baseline properties make it the definitive choice for formulating long-acting oral solutions and solid dosage forms for opioid dependence maintenance and chronic pain management, where predictable systemic absorption and extended duration of action are mandatory procurement criteria.

Substituting methadone hydrochloride with its free base, or with benchmark in-class alternatives like morphine sulfate or buprenorphine hydrochloride, fundamentally compromises formulation viability and therapeutic targeting. The methadone free base lacks the aqueous solubility required for standard liquid dosing and injectable formulations, necessitating complex and costly co-solvent systems [1]. Attempting to substitute with morphine sulfate introduces severe pharmacokinetic liabilities, specifically a short half-life and highly variable, low oral bioavailability, which forces manufacturers to rely on advanced extended-release polymer matrices to achieve sustained action [2]. Furthermore, substituting with buprenorphine introduces partial agonist ceiling effects that fail in high-tolerance models. Consequently, for high-bioavailability, full-agonist applications requiring simple aqueous processability, the exact methadone hydrochloride salt is strictly non-interchangeable.

Superior Aqueous Solubility for Liquid Formulation Workflows

Methadone hydrochloride demonstrates exceptional hydrophilicity compared to its free base counterpart, a critical factor for liquid formulation manufacturing. Quantitative solubility profiling shows that methadone hydrochloride achieves an aqueous solubility of approximately 120 mg/mL at room temperature, whereas the free base is practically insoluble in water, measuring only 0.49 mg/mL in phosphate-buffered saline [1]. This greater than 200-fold increase in solubility allows the hydrochloride salt to be directly integrated into high-concentration oral solutions and injectables without the need for complex, costly excipients or surfactants .

Evidence DimensionAqueous Solubility
Target Compound Data~120 mg/mL (Methadone HCl)
Comparator Or Baseline~0.49 mg/mL (Methadone free base)
Quantified Difference>200-fold higher aqueous solubility
ConditionsRoom temperature / PBS at 32°C

Ensures the compound can be directly formulated into high-concentration oral solutions and injectables, reducing manufacturing complexity and excipient costs.

High Oral Bioavailability vs. Benchmark Opioids

When selecting an API for oral dosing, methadone hydrochloride offers significantly higher and more predictable systemic absorption than the benchmark standard, morphine. Clinical pharmacokinetic studies demonstrate that oral methadone hydrochloride achieves an absolute bioavailability of approximately 79-80% with a low coefficient of variation (15%) [1]. In stark contrast, oral morphine exhibits a low and highly variable bioavailability of approximately 26% with a 50% coefficient of variation[2]. This pharmacokinetic reliability reduces the risk of sub-therapeutic dosing and simplifies oral formulation development by eliminating the need for advanced absorption-enhancing delivery systems.

Evidence DimensionOral Bioavailability
Target Compound Data~79% (CV 15%)
Comparator Or Baseline~26% (CV 50%) (Morphine)
Quantified Difference~3-fold higher bioavailability with significantly lower variability
ConditionsOral administration, systemic pharmacokinetic profiling

High and predictable oral bioavailability allows for reliable oral dosing formulations without the need for advanced absorption-enhancing delivery systems.

Extended Terminal Half-Life for Once-Daily Dosing Models

Methadone hydrochloride possesses a uniquely prolonged terminal half-life that differentiates it from standard short-acting opioids, directly impacting formulation strategy. Pharmacokinetic data indicates a mean terminal half-life of approximately 30.4 hours (ranging from 15 to 60 hours) for methadone hydrochloride, compared to just 2.7 hours for morphine [1]. This extended duration of action allows for the development of once-daily dosing regimens in maintenance therapies using standard immediate-release formulations, entirely bypassing the procurement and manufacturing complexities associated with controlled-release polymer matrices required for shorter-acting analogs [2].

Evidence DimensionTerminal Half-Life
Target Compound Data~30.4 hours (mean)
Comparator Or Baseline~2.7 hours (Morphine)
Quantified Difference>10-fold longer terminal half-life
ConditionsSystemic clearance monitoring in vivo

Eliminates the procurement and manufacturing need for extended-release excipients when developing long-acting maintenance or analgesic therapeutics.

Dual-Mechanism Receptor Binding Profile

Methadone hydrochloride provides a distinct dual-mechanism pharmacological profile not found in alternative substitutes like buprenorphine. It acts as a full mu-opioid receptor agonist (Ki ~ 3.5 nM) without the ceiling effects associated with partial agonists [1]. Furthermore, racemic methadone hydrochloride acts as a non-competitive NMDA receptor antagonist with micromolar affinity (Ki ~ 3-7 µM) [2]. This dual action makes it uniquely suited for specialized in vivo models targeting neuropathic pain and opioid tolerance, where standard pure mu-agonists or partial agonists fail to provide complete efficacy.

Evidence DimensionReceptor Binding and Intrinsic Activity
Target Compound DataFull mu-agonist (Ki ~3.5 nM) + NMDA antagonist
Comparator Or BaselinePartial mu-agonist without NMDA antagonism (Buprenorphine)
Quantified DifferenceAbsence of ceiling effect and presence of NMDA receptor blockade
ConditionsIn vitro receptor binding assays

Essential for researchers and developers modeling complex neuropathic pain or high-tolerance opioid dependence, where partial agonists or single-mechanism drugs are biologically insufficient.

High-Concentration Oral Liquid Formulations

Due to its >200-fold higher aqueous solubility compared to the free base, methadone hydrochloride is the mandatory API for manufacturing oral liquid concentrates (e.g., 10 mg/mL solutions) for opioid maintenance therapy, allowing for simple aqueous dissolution without co-solvents [1].

Once-Daily Maintenance Therapy Development

Leveraging its 79% oral bioavailability and ~30-hour half-life, methadone hydrochloride is the optimal choice for developing once-daily oral solid dosage forms, eliminating the need for the complex extended-release excipients required when formulating with short-acting opioids like morphine [2].

Neuropathic Pain and Tolerance Modeling

Because it combines full mu-opioid agonism with NMDA receptor antagonism, methadone hydrochloride is heavily procured for in vivo pharmacological models investigating neuropathic pain and opioid cross-tolerance, where partial agonists like buprenorphine are biologically insufficient [3].

Analytical Reference Standards for Toxicology

As a highly stable, water-soluble salt, methadone hydrochloride is the preferred reference material for calibrating therapeutic drug monitoring (TDM) assays, mass spectrometry, and forensic toxicology panels, ensuring reproducible recovery in aqueous matrices.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

345.1859422 g/mol

Monoisotopic Mass

345.1859422 g/mol

Heavy Atom Count

24

Appearance

A 1 mg/ml solution in methanol

UNII

229809935B

Related CAS

76-99-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 110 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (94.55%): Fatal if swallowed [Danger Acute toxicity, oral];
H311 (14.55%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H317 (14.55%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H331 (15.45%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H334 (14.55%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341 (15.45%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (15.45%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Methadone Hydrochloride is the hydrochloride salt of methadone, a synthetic opioid with analgesic activity. Similar to morphine and other morphine-like agents, methadone mimics the actions of endogenous peptides at CNS opioid receptors, primarily the mu-receptor, resulting in characteristic morphine-like effects including analgesia, euphoria, sedation, respiratory depression, miosis, bradycardia and physical dependence. Because of the prolonged half-life of methadone compared to other morphine-like agents such as heroin, the onset of opiate withdrawal symptoms is slower, the duration of opiate withdrawal is prolonged, and opiate withdrawal symptoms are less severe.

MeSH Pharmacological Classification

Antitussive Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Opioid
OPRM1 [HSA:4988] [KO:K04215]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

125-56-4
1095-90-5

FDA Medication Guides

Dolophine Hydrochloride
Methadone Hydrochloride
SYRUP;ORAL
TABLET;ORAL
HIKMA
06/02/2021

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 11-23-2023
1.Raynor, K.,Kong, H.,Chen, Y., et al. Pharmacological characterization of the cloned κ-, δ-, and μ-opioid receptors. Molecular Pharmacology 45(2), 330-334 (1994).

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